tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
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Overview
Description
tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[44]nonane-7-carboxylate is a spirocyclic compound with a unique structure that includes both an oxane and an azaspiro ring system
Preparation Methods
The synthesis of tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[44]nonane-7-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases and protecting groups to ensure the stability of intermediates . Industrial production methods may involve optimization of these steps to increase yield and purity, often using scalable processes and continuous flow techniques .
Chemical Reactions Analysis
tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the aminomethyl group, using reagents such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the spirocyclic structure provides rigidity and specificity in binding. This compound may modulate biological pathways by acting as an agonist or antagonist at specific receptors .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate include other spirocyclic amines and esters. For example:
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but with different ring sizes and functional groups.
tert-Butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate: A closely related compound with a slight variation in the position of the oxygen atom. The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-5-4-13(9-15)6-10(7-14)8-17-13/h10H,4-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIRWGRMPFSSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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